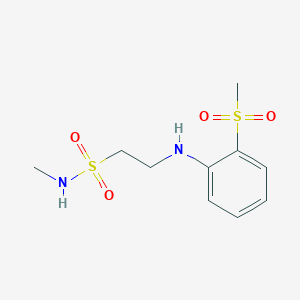
N,N-diethyl-2-oxo-1H-quinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-2-oxo-1H-quinoline-3-carboxamide, also known as DECQ, is a chemical compound that belongs to the class of quinoline-3-carboxamides. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
作用机制
The mechanism of action of N,N-diethyl-2-oxo-1H-quinoline-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, which in turn affects various physiological processes. For example, the inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in the concentration of acetylcholine and butyrylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. It has also been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been shown to have anxiolytic and antidepressant effects.
实验室实验的优点和局限性
N,N-diethyl-2-oxo-1H-quinoline-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It also has a relatively low toxicity, which makes it suitable for use in in vitro and in vivo experiments. However, this compound also has some limitations. It is not very water-soluble, which can make it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on N,N-diethyl-2-oxo-1H-quinoline-3-carboxamide. One potential direction is to further investigate its mechanism of action. This could involve studying its effects on other enzymes and physiological processes. Another potential direction is to explore its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is potential for the development of new analogs of this compound with improved properties, such as increased water-solubility and potency.
合成方法
The synthesis of N,N-diethyl-2-oxo-1H-quinoline-3-carboxamide can be achieved through a multi-step process starting from 2-nitrobenzaldehyde. The first step involves the reduction of 2-nitrobenzaldehyde to 2-amino-1-phenylethanol using sodium borohydride. The second step involves the reaction of 2-amino-1-phenylethanol with ethyl acetoacetate to form 2-phenyl-3-hydroxybutanoic acid ethyl ester. The third step involves the cyclization of 2-phenyl-3-hydroxybutanoic acid ethyl ester to form 2-oxo-1H-quinoline-3-carboxylic acid ethyl ester. The final step involves the reaction of 2-oxo-1H-quinoline-3-carboxylic acid ethyl ester with diethylamine to form this compound.
科学研究应用
N,N-diethyl-2-oxo-1H-quinoline-3-carboxamide has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have inhibitory effects on the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. It has also been shown to have anticonvulsant, analgesic, and anti-inflammatory properties.
属性
IUPAC Name |
N,N-diethyl-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-16(4-2)14(18)11-9-10-7-5-6-8-12(10)15-13(11)17/h5-9H,3-4H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLXPRNFJYQDGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B6645078.png)
![4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6645089.png)
![1-[1-[(1-Methylpyrazol-4-yl)methyl]triazol-4-yl]butan-1-amine](/img/structure/B6645093.png)
![3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid](/img/structure/B6645099.png)


![2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol](/img/structure/B6645119.png)



![Tert-butyl 3,3-dimethyl-4-[(1-methylpiperidin-4-yl)methylamino]piperidine-1-carboxylate](/img/structure/B6645150.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine](/img/structure/B6645157.png)
![2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol](/img/structure/B6645169.png)

